3-bromo-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
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Overview
Description
3-bromo-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a complex organic compound that features a bromine atom, a methoxy group, and a pyrrolidinone moiety attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
3-bromo-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including anti-inflammatory or anticancer properties.
Medicine: It could serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-bromo-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-bromo-4-methoxybenzamide: Similar in structure but lacks the pyrrolidinone moiety.
N-(4-bromophenyl)-3-methoxybenzamide: Similar but with different substitution patterns on the aromatic ring.
Uniqueness
3-bromo-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is unique due to the presence of the pyrrolidinone moiety, which can impart different chemical and biological properties compared to its analogs. This structural feature may enhance its binding affinity to certain biological targets or alter its reactivity in chemical synthesis.
Biological Activity
3-bromo-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a bromophenyl group, a methoxy group, and an oxopyrrolidinyl moiety, contributing to its unique chemical properties and biological interactions. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and comparative analyses with similar compounds.
The molecular formula of this compound is C18H20BrN2O3, with a molecular weight of approximately 396.27 g/mol. The structure includes various functional groups that enhance its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromophenyl group may facilitate hydrophobic interactions, while the methoxy and oxopyrrolidinyl groups can form hydrogen bonds or engage in electrostatic interactions with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Antiproliferative Effects
Research indicates that derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values ranging from 1.2 μM to 5.3 μM against non-small cell lung cancer (NSCLC) cell lines, indicating potent inhibitory effects on cancer cell proliferation .
Antioxidant Activity
In addition to antiproliferative properties, several studies have highlighted the antioxidant capabilities of methoxy-substituted benzamide derivatives. For example, compounds with similar structures showed improved antioxidant activity compared to standard antioxidants like BHT (butylated hydroxytoluene), suggesting potential applications in oxidative stress-related conditions .
Antibacterial Activity
The antibacterial properties of related compounds have also been investigated. Some derivatives exhibited selective activity against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 8 μM . This suggests that the compound may have potential therapeutic applications in treating bacterial infections.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals distinct biological activities influenced by variations in substituents. For example:
Compound Name | Structure | IC50 (μM) | Antibacterial Activity |
---|---|---|---|
This compound | C18H20BrN2O3 | 1.2 - 5.3 | Moderate against E. faecalis |
4-bromo-N-(3,5-dimethoxyphenyl)benzamide | C18H20BrN2O4 | 2.2 - 4.4 | Not reported |
5-bromo-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide | C16H15BrN2O4 | Not specified | Not reported |
This table illustrates how minor modifications in chemical structure can significantly alter biological activity.
Case Studies
Several case studies have examined the efficacy of compounds related to this compound:
- Anticancer Activity : In a study involving various cancer cell lines, derivatives displayed strong antiproliferative effects, particularly against NSCLC cells with FGFR1 amplification . The findings suggest that these compounds could serve as lead candidates for developing new anticancer therapies.
- Oxidative Stress : A study focused on the antioxidant properties of methoxy-substituted benzamides found that certain derivatives outperformed traditional antioxidants in reducing oxidative damage in cellular models .
Properties
IUPAC Name |
3-bromo-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c1-24-16-11-14(7-8-15(16)21-9-3-6-17(21)22)20-18(23)12-4-2-5-13(19)10-12/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPJICILXUJMSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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